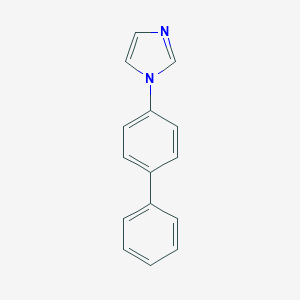
2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine, also known as HPDP, is a compound that has been of interest to researchers due to its potential use in the treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine is not fully understood, but it is believed to act as a selective serotonin and dopamine reuptake inhibitor. It may also have an effect on the GABAergic system, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. It has also been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine in lab experiments is its selectivity for serotonin and dopamine reuptake inhibition, which can help researchers study the specific effects of these neurotransmitters. However, one limitation is that 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine has not been extensively studied in humans, so its effects and potential side effects are not well understood.
Direcciones Futuras
There are several potential future directions for research on 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Another area of interest is its potential use in combination with other drugs for the treatment of depression and anxiety. Additionally, more research is needed to fully understand the mechanisms of action and potential side effects of 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine.
Métodos De Síntesis
The synthesis of 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine involves the reaction of 3-hydroxyphenylcyclopropane with n-propylamine in the presence of a catalyst such as palladium on carbon. The resulting compound is then purified using chromatography techniques to obtain pure 2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine.
Aplicaciones Científicas De Investigación
2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. It has been shown to have neuroprotective effects and to increase the levels of neurotransmitters such as dopamine and serotonin in the brain.
Propiedades
Número CAS |
110901-84-3 |
|---|---|
Nombre del producto |
2-(3-Hydroxyphenyl)-N,N-di-n-propylcyclopropylamine |
Fórmula molecular |
C15H23NO |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
3-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol |
InChI |
InChI=1S/C15H23NO/c1-3-8-16(9-4-2)15-11-14(15)12-6-5-7-13(17)10-12/h5-7,10,14-15,17H,3-4,8-9,11H2,1-2H3/t14-,15+/m0/s1 |
Clave InChI |
SGAIAYHFAITRSL-LSDHHAIUSA-N |
SMILES isomérico |
CCCN(CCC)[C@@H]1C[C@H]1C2=CC(=CC=C2)O |
SMILES |
CCCN(CCC)C1CC1C2=CC(=CC=C2)O |
SMILES canónico |
CCCN(CCC)C1CC1C2=CC(=CC=C2)O |
Otros números CAS |
110901-84-3 |
Sinónimos |
2-(3-hydroxyphenyl)-N,N-di-n-propylcyclopropylamine 3-OH-DPCA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



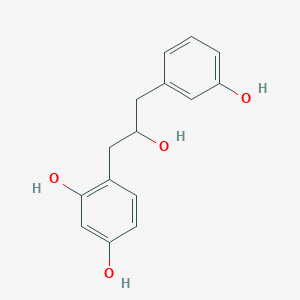
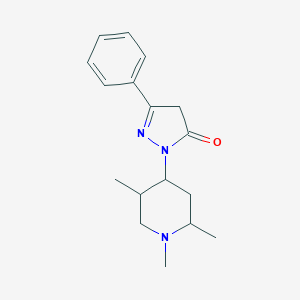
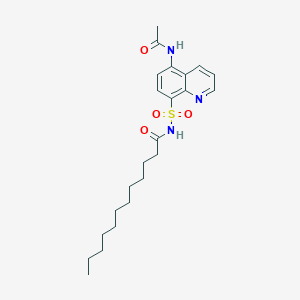


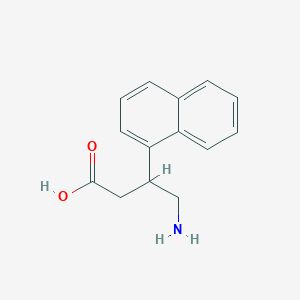
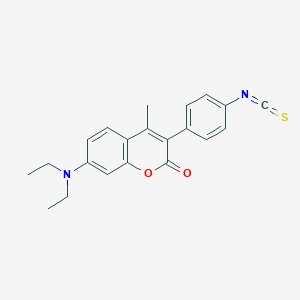
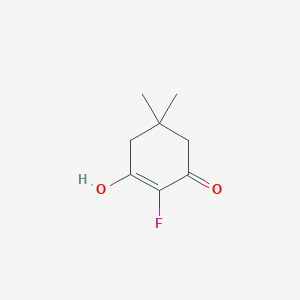
![1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B34247.png)
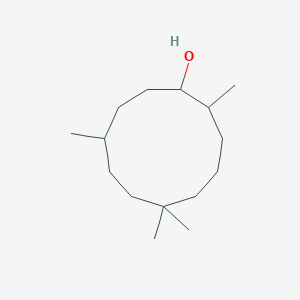

![1-Chloro-6-[chloro(difluoro)methyl]-1,1,7,7,7-pentafluoro-4-hydrazinylidene-2-(trifluoromethyl)heptane-2,6-diol](/img/structure/B34256.png)
![Ethyl 2-[[4-(dimethylaminodiazenyl)benzoyl]amino]-3-phenylpropanoate](/img/structure/B34261.png)
